REACTION_CXSMILES
|
[Cl-].[NH4+].O.[CH:4]1([O:10][C:11]2[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][C:12]=2[C:13]#[N:14])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1>[Fe].C(O)C>[NH2:19][C:16]1[CH:17]=[CH:18][C:11]([O:10][CH:4]2[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9]2)=[C:12]([CH:15]=1)[C:13]#[N:14] |f:0.1|
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
9.2 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
2-cyclohexyloxy-5-nitrobenzonitrile
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)OC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at a refluxing temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added aqueous sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
after which the solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
n-Hexane was added to the residue
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
CUSTOM
|
Details
|
The crystals were recrystallized from a mixed solvent of diisopropyl ether-n-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C#N)C1)OC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |